[(1-{2[(4-Carbamimidoyl-phenylamino)-methyl]-1-methyl-1H-benzoimidazol-5-YL}-cyclopropyl)-pyridin-2-YL-methyleneaminooxy]-acetic acid ethyl ester
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Overview
Description
[(1-{2[(4-Carbamimidoyl-Phenylamino)-Methyl]-1-Methyl-1h-Benzoimidazol-5-Yl}-Cyclopropyl)-Pyridin-2-Yl-Methyleneaminooxy]-Acetic Acid Ethyl Ester is a complex organic compound belonging to the class of benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. This compound is characterized by its intricate structure, which includes multiple functional groups such as carbamimidoyl, phenylamino, and methyleneaminooxy groups .
Preparation Methods
The synthesis of [(1-{2[(4-Carbamimidoyl-Phenylamino)-Methyl]-1-Methyl-1h-Benzoimidazol-5-Yl}-Cyclopropyl)-Pyridin-2-Yl-Methyleneaminooxy]-Acetic Acid Ethyl Ester involves several stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as solid-phase extraction and chromatography are commonly employed to purify the final product .
Chemical Reactions Analysis
[(1-{2[(4-Carbamimidoyl-Phenylamino)-Methyl]-1-Methyl-1h-Benzoimidazol-5-Yl}-Cyclopropyl)-Pyridin-2-Yl-Methyleneaminooxy]-Acetic Acid Ethyl Ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions can yield amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with various biomolecules, including proteins and nucleic acids .
In medicine, [(1-{2[(4-Carbamimidoyl-Phenylamino)-Methyl]-1-Methyl-1h-Benzoimidazol-5-Yl}-Cyclopropyl)-Pyridin-2-Yl-Methyleneaminooxy]-Acetic Acid Ethyl Ester is investigated for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development . In industry, this compound is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of [(1-{2[(4-Carbamimidoyl-Phenylamino)-Methyl]-1-Methyl-1h-Benzoimidazol-5-Yl}-Cyclopropyl)-Pyridin-2-Yl-Methyleneaminooxy]-Acetic Acid Ethyl Ester involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects . The pathways involved in its mechanism of action are complex and may include modulation of signal transduction pathways and alteration of gene expression .
Comparison with Similar Compounds
[(1-{2[(4-Carbamimidoyl-Phenylamino)-Methyl]-1-Methyl-1h-Benzoimidazol-5-Yl}-Cyclopropyl)-Pyridin-2-Yl-Methyleneaminooxy]-Acetic Acid Ethyl Ester can be compared with other benzimidazole derivatives. Similar compounds include tert-Butyl carbamate and various inorganic compounds .
References
Properties
Molecular Formula |
C29H31N7O3 |
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Molecular Weight |
525.6 g/mol |
IUPAC Name |
ethyl 2-[(E)-[[1-[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]cyclopropyl]-pyridin-2-ylmethylidene]amino]oxyacetate |
InChI |
InChI=1S/C29H31N7O3/c1-3-38-26(37)18-39-35-27(22-6-4-5-15-32-22)29(13-14-29)20-9-12-24-23(16-20)34-25(36(24)2)17-33-21-10-7-19(8-11-21)28(30)31/h4-12,15-16,33H,3,13-14,17-18H2,1-2H3,(H3,30,31)/b35-27- |
InChI Key |
RNOYCNIZOAIUSV-LSWMGQQCSA-N |
Isomeric SMILES |
CCOC(=O)CO/N=C(/C1=CC=CC=N1)\C2(CC2)C3=CC4=C(C=C3)N(C(=N4)CNC5=CC=C(C=C5)C(=N)N)C |
Canonical SMILES |
CCOC(=O)CON=C(C1=CC=CC=N1)C2(CC2)C3=CC4=C(C=C3)N(C(=N4)CNC5=CC=C(C=C5)C(=N)N)C |
Origin of Product |
United States |
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